molecular formula C10H11ClN2O B2648441 1-(3-Chlorobenzyl)imidazolidin-2-one CAS No. 896683-64-0

1-(3-Chlorobenzyl)imidazolidin-2-one

Cat. No.: B2648441
CAS No.: 896683-64-0
M. Wt: 210.66
InChI Key: BWBAZKSTBCFLBK-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in the ring. The presence of a 3-chlorobenzyl group attached to the nitrogen atom of the imidazolidinone ring makes this compound unique. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzyl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzylamine with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction is typically carried out at elevated temperatures (around 100-150°C) to facilitate the formation of the imidazolidinone ring.

Another method involves the use of 3-chlorobenzyl isocyanate and ethylenediamine. The reaction proceeds through the formation of an intermediate urea, which cyclizes to form the imidazolidinone ring. This reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as palladium or nickel, can enhance the reaction rates and yields. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazolidinone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazolidinone derivatives.

    Substitution: The 3-chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted imidazolidinone derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether at low temperatures.

    Substitution: Amines, thiols; reactions are carried out in the presence of a base such as sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinone derivatives, which can have different functional groups attached to the imidazolidinone ring, enhancing their chemical and biological properties.

Scientific Research Applications

1-(3-Chlorobenzyl)imidazolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)imidazolidin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(3-Chlorobenzyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:

    1-Benzylimidazolidin-2-one: Lacks the chlorine substituent, which can affect its chemical and biological properties.

    1-(4-Chlorobenzyl)imidazolidin-2-one: Similar structure but with the chlorine substituent at the 4-position, which can lead to different reactivity and biological activity.

    1-(3-Methylbenzyl)imidazolidin-2-one: Contains a methyl group instead of a chlorine atom, resulting in different chemical and biological properties.

The presence of the 3-chlorobenzyl group in this compound makes it unique and can influence its reactivity, stability, and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-9-3-1-2-8(6-9)7-13-5-4-12-10(13)14/h1-3,6H,4-5,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBAZKSTBCFLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896683-64-0
Record name 1-(3-chlorobenzyl)imidazolidin-2-one
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